N-Palmitoylsphingomyelin

Lipid Rafts Membrane Biophysics Neurobiology

Choose this defined, ≥98% pure synthetic C16:0 sphingomyelin—not a heterogeneous natural extract—to eliminate acyl chain variability as a confounding factor. As the predominant mammalian SM species, it uniquely replicates physiological lipid raft composition (liquid-ordered domains with cholesterol), unlike brain-enriched C18:0-SM. Its well-characterized Tm (~41°C) and chain-length-dependent SMase substrate specificity ensure reproducible enzyme kinetics. Essential for constructing accurate calibration curves in targeted lipidomics (MRM) of human plasma and tissues. Do not substitute with egg SM or DPPC.

Molecular Formula C39H79N2O6P
Molecular Weight 703.0 g/mol
CAS No. 6254-89-3
Cat. No. B042716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Palmitoylsphingomyelin
CAS6254-89-3
SynonymsN-palmitoylsphingosine-phosphorylcholine
N-PSPC
palmitoylsphingomyelin
Molecular FormulaC39H79N2O6P
Molecular Weight703.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1
InChIKeyRWKUXQNLWDTSLO-GWQJGLRPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Palmitoylsphingomyelin (CAS 6254-89-3): A Defined C16:0 Sphingomyelin Standard for Biophysical and Enzymatic Studies


N-Palmitoylsphingomyelin (CAS 6254-89-3), also designated as C16:0 SM or N-palmitoyl-D-erythro-sphingosylphosphorylcholine, is a chemically defined, synthetic sphingomyelin species consisting of a sphingosine (d18:1) backbone N-acylated with a palmitic acid (C16:0) chain and a phosphocholine headgroup . It serves as a primary reference standard for investigating the biophysical properties of lipid membranes, the formation and dynamics of cholesterol/sphingolipid-enriched microdomains (lipid rafts), and the substrate specificity of sphingomyelin-metabolizing enzymes [1]. In contrast to natural sphingomyelin extracts, which are heterogeneous mixtures of acyl chain lengths, this compound offers a homogeneous, well-characterized lipid for reproducible quantitative studies in membrane biophysics, enzymology, and analytical chemistry [2].

Why N-Palmitoylsphingomyelin Cannot Be Interchanged with Other Sphingomyelins or Phospholipids


The functional and structural behavior of sphingomyelin (SM) is exquisitely sensitive to the length and saturation of its N-acyl chain. The C16:0 (palmitoyl) species is the most abundant SM in most mammalian tissues, and its biophysical properties are distinct from those of longer-chain saturated SMs (e.g., C18:0, C24:0), unsaturated SMs (e.g., C18:1), and even structurally similar phosphatidylcholines [1]. Simply substituting N-palmitoylsphingomyelin with another SM species or a glycerophospholipid like DPPC in a model membrane or enzymatic assay can lead to drastically different outcomes in terms of phase transition temperature, cholesterol interaction and domain stabilization, and substrate susceptibility [2]. The following evidence demonstrates these quantifiable, context-dependent differences, establishing why sourcing a defined, high-purity C16:0 SM is a critical experimental control parameter rather than a commodity purchase.

Quantitative Differentiation of N-Palmitoylsphingomyelin Against Key Analogs


Differential Tissue Distribution and Cholesterol-Rich Domain Stabilization vs. N-Stearoylsphingomyelin (C18:0)

In direct head-to-head comparison using 2H solid-state NMR on ternary bilayer systems (SM/DOPC/Cholesterol 33:33:33 and 40:40:20), the liquid-ordered (Lo) domains formed by N-stearoylsphingomyelin (C18:0-SM) were found to contain a higher concentration of cholesterol than those formed by N-palmitoylsphingomyelin (C16:0-SM), as indicated by steeper tie lines in the ternary phase diagram [1]. This difference in cholesterol enrichment makes C18:0-SM more suitable for stabilizing functional microdomains in cholesterol-rich organs like the brain, whereas C16:0-SM is better suited for stabilizing domains in tissue membranes with normal cholesterol content [1]. Furthermore, tissue distribution data show C16:0-SM is the main SM species in most tissues, while C18:0-SM is the main species in the brain, an exceptionally cholesterol-rich organ [2]. This provides a physiological correlate for the biophysical differentiation.

Lipid Rafts Membrane Biophysics Neurobiology

Differential Inhibition of Phospholipase C δ1 by Sphingomyelin Acyl Chain Length and Saturation

In a direct comparative enzymology study, N-palmitoylsphingomyelin (C16:0-SM) and N-stearoylsphingomyelin (C18:0-SM) were shown to be less potent inhibitors of phospholipase C δ1 (PLC δ1) than N-oleoylsphingomyelin (C18:1-SM) [1]. Furthermore, the Ca2+ dependence of this inhibition differed: inhibition by the saturated C16:0-SM and C18:0-SM species reached a maximum at a lower calcium concentration (0.2 μM Ca2+) compared to inhibition by the unsaturated C18:1-SM, which peaked at a 10-fold higher concentration (2 μM Ca2+) [1]. This demonstrates that both the acyl chain length and its saturation state dictate the regulatory interaction between SM and this key signaling enzyme.

Enzymology Signal Transduction Lipid Signaling

Sphingomyelinase Hydrolysis Rate is Optimized at a Specific Surface Pressure Unique to N-Palmitoylsphingomyelin

A direct comparative study of the hydrolysis of synthetic sphingomyelin monolayers by Staphylococcus aureus sphingomyelinase revealed that each species—N-palmitoyl-, N-stearoyl-, and N-lignoceryl-sphingomyelin—exhibited a distinct optimal surface pressure for enzymatic activity [1]. The optimal surface pressure for hydrolysis coincided with the liquid-condensed/liquid-expanded phase transition for each specific sphingomyelin [1]. The difference in optimal surface pressure among the three synthetic sphingomyelins is explained by the variation in the degree of asymmetry between their two paraffinic chains (the N-acyl chain and the sphingosine base chain) [1].

Enzymology Monolayer Biophysics Sphingolipid Metabolism

Formation of Significantly More Numerous and Smaller Liquid-Condensed Domains with Cholesterol Compared to DPPC

Epifluorescence microscopy of mixed monolayers at the air/water interface revealed that the liquid-condensed (LC) domains formed in the presence of cholesterol are morphologically distinct for N-palmitoylsphingomyelin (N-P-SM) compared to dipalmitoylphosphatidylcholine (DPPC), a common glycerophospholipid analog [1]. At 22°C and 1.5 mN/m, the LC domains in N-P-SM/cholesterol monolayers were significantly smaller but more numerous than those in DPPC/cholesterol monolayers [1]. Furthermore, the phase transformation pressure, at which lateral domain boundaries begin to dissipate, was markedly higher for cholesterol/N-P-SM monolayers (3–12 mN/m) compared to cholesterol/DPPC monolayers (1.8–3.7 mN/m) [1].

Membrane Biophysics Lipid Rafts Model Membranes

Distinct Phase Transition Temperature (Tm) and Enthalpy Compared to N-Stearoylsphingomyelin

Differential scanning calorimetry (DSC) studies have established that the main gel-to-liquid crystalline phase transition temperature (Tm) for fully hydrated bilayers of N-palmitoylsphingomyelin (C16:0-SM) is approximately 41°C, with an enthalpy change (ΔH) of 7.5 kcal/mol [1]. In contrast, its immediate homolog, N-stearoylsphingomyelin (C18:0-SM), has a higher Tm of 45°C and a ΔH of 6.7 kcal/mol [2]. This 4°C difference in Tm signifies a quantifiable difference in acyl chain packing stability and can directly impact the phase state of a model membrane at a given physiological temperature.

Thermotropic Behavior Differential Scanning Calorimetry Membrane Fluidity

High Propensity for Hydrogen Bonding Underpins Specific Interactions in Ternary Bilayers

All-atom molecular dynamics (MD) simulations of an equimolar ternary bilayer composed of N-palmitoylsphingomyelin (PSM), dimyristoylphosphatidylcholine (DMPC), and cholesterol revealed that PSM engages in extensive hydrogen bonding [1]. Specifically, about 60% of PSM molecules were found to form hydrogen bonds with either other PSM molecules or cholesterol, a fraction significantly higher than that observed for DMPC [1]. This network of hydrogen bonds, facilitated by the sphingosine backbone's amide and hydroxyl groups, is a key driver of the favorable interaction between SM and cholesterol and the formation of ordered lipid domains. This property is not shared by phosphatidylcholines like DMPC.

Molecular Dynamics Lipid-Lipid Interactions Hydrogen Bonding

Optimal Application Scenarios for Procuring N-Palmitoylsphingomyelin (CAS 6254-89-3)


Building Physiologically Relevant Lipid Raft Models for Non-Neuronal Tissues

As the primary sphingomyelin species in most mammalian tissues [1], N-palmitoylsphingomyelin (C16:0-SM) is the essential, non-substitutable lipid for constructing model membranes that accurately replicate the lipid raft environment of non-neuronal cells. Its unique capacity to form cholesterol-rich liquid-ordered (Lo) domains, characterized by a specific phase diagram and high hydrogen bonding propensity [2][3], is distinct from that of the brain-enriched C18:0-SM. Using C18:0-SM or a heterogeneous extract would introduce an unphysiological bias towards a 'brain-like' raft composition and cholesterol loading, as shown by the steeper tie lines for C18:0-SM [4].

Standardizing Sphingomyelinase Activity Assays in Monolayer and Bilayer Systems

For quantitative studies of sphingomyelinase (SMase) activity, the use of a single, defined molecular species like N-palmitoylsphingomyelin is a critical control parameter. Direct comparative studies demonstrate that the optimal surface pressure for SMase hydrolysis is unique to the N-acyl chain length [5]. Using a mixture (e.g., egg SM) or the wrong single species will result in non-optimal activity and irreproducible kinetic data. C16:0-SM, with its well-defined phase transition at 41°C [6], allows researchers to precisely control the substrate's physical state, enabling a clear correlation between enzyme activity and the thermotropic behavior of the lipid bilayer.

Investigating Structure-Activity Relationships of Lipid-Mediated Cell Signaling

In studies of lipid-dependent signaling enzymes like phospholipase C δ1 (PLC δ1), the molecular identity of the sphingomyelin is a key determinant of the regulatory outcome. Data show that N-palmitoylsphingomyelin (C16:0-SM) and N-oleoylsphingomyelin (C18:1-SM) differentially inhibit PLC δ1, and this inhibition has distinct calcium dependencies [7]. Substituting one species for another changes the quantitative inhibition profile and alters the enzyme's sensitivity to Ca2+, potentially leading to erroneous conclusions about the role of sphingolipids in calcium-mediated signaling cascades.

High-Resolution Quantification in Sphingolipidomics via LC-MS/MS

N-Palmitoylsphingomyelin (C16:0-SM) is one of the most abundant and clinically relevant sphingomyelin species in human plasma and tissues. A high-purity (≥96-98%) synthetic standard of this specific compound is indispensable for constructing accurate calibration curves and developing robust multiple reaction monitoring (MRM) methods for targeted lipidomics . Its well-defined retention time and mass spectrometric properties enable precise absolute quantification of the C16:0-SM species in complex biological matrices, a task that cannot be accomplished with natural SM extracts.

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